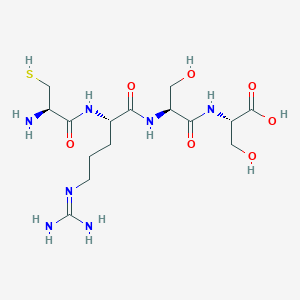

H-Cys-Arg-Ser-Ser-OH

Description

Structure

2D Structure

Properties

CAS No. |

478167-41-8 |

|---|---|

Molecular Formula |

C15H29N7O7S |

Molecular Weight |

451.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C15H29N7O7S/c16-7(6-30)11(25)20-8(2-1-3-19-15(17)18)12(26)21-9(4-23)13(27)22-10(5-24)14(28)29/h7-10,23-24,30H,1-6,16H2,(H,20,25)(H,21,26)(H,22,27)(H,28,29)(H4,17,18,19)/t7-,8-,9-,10-/m0/s1 |

InChI Key |

DXTWHDZMGGBNSD-XKNYDFJKSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CS)N)CN=C(N)N |

Canonical SMILES |

C(CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CS)N)CN=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of H Cys Arg Ser Ser Oh

Solid-Phase Peptide Synthesis (SPPS) of H-Cys-Arg-Ser-Ser-OH

Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling this compound, offering a streamlined and efficient route to the target peptide. csic.es This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. nih.govunive.it The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a commonly employed approach due to its milder reaction conditions compared to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. acs.orgacs.org

Optimizations and Challenges in Tetrapeptide Synthesis

The synthesis of a tetrapeptide like this compound, while seemingly straightforward, presents its own set of challenges. Difficult sequences, which can arise from steric hindrance or the potential for aggregation, can complicate synthesis and purification. nih.gov For instance, the coupling of certain amino acid residues can be sluggish, requiring optimization of coupling reagents and reaction conditions. acs.orgnih.gov The presence of two adjacent serine residues can also pose a challenge, and in some cases, the use of pseudoproline dipeptides can be a valuable strategy to disrupt secondary structure formation and improve coupling efficiency. acs.orgnih.gov

Challenges in SPPS also include the potential for side reactions, which are dependent on the specific amino acid sequence. biomatik.com The use of microwave-assisted SPPS has been shown to reduce coupling and deprotection times, minimize racemization, and yield crude peptides of excellent purity. ekb.eg Furthermore, the choice of solvents and reagents can significantly impact the environmental footprint of the synthesis, prompting research into greener alternatives to traditional solvents like DMF. nih.govbeilstein-journals.org

Chemical Derivatization Strategies for Research Applications

Chemical derivatization of this compound is crucial for its use in various research applications, allowing for the introduction of labels, tags, or other functionalities to probe its biological activity and interactions.

N-Terminal Modification Techniques for this compound

The N-terminal cysteine of this compound offers a unique handle for selective modification. The 1,2-aminothiol functionality of an N-terminal cysteine allows for specific ligation chemistries. nih.goviris-biotech.de One such method involves the reaction with monosubstituted cyclopropenones to form a stable 1,4-thiazepan-5-one (B1267140) linkage under mild, biocompatible conditions. chemrxiv.orgchemrxiv.org This reaction is highly selective for the N-terminal cysteine, even in the presence of internal cysteine residues. chemrxiv.org Another strategy utilizes (2-cyanamidophenyl)boronic acids to directly form benzodiazaborines on the peptide chain. acs.org

Common N-terminal modifications and their applications are summarized below:

| Modification | Application | References |

|---|---|---|

| Acetylation | Increases peptide stability by preventing N-terminal degradation. | sigmaaldrich.com |

| Biotinylation | Used in immunoassays and for protein-protein interaction studies. | sigmaaldrich.com |

| Fluorescent Labeling (e.g., Dansyl, Fluorescein) | Fluorescence-based assays, protein localization studies. | sigmaaldrich.com |

| Cyclopropenone conjugation | Selective labeling of N-terminal cysteine for creating bioconjugates. | chemrxiv.orgchemrxiv.org |

C-Terminal Modification Techniques for this compound

The C-terminal serine of this compound provides opportunities for modification that can impact the peptide's properties. C-terminal modifications often neutralize the negative charge of the carboxylic acid, which can increase the peptide's hydrophobicity and alter its receptor binding properties. nih.gov Amidation is a common C-terminal modification that can enhance peptide stability against enzymatic degradation. sigmaaldrich.comcreative-peptides.com

Strategies for C-terminal modification can be performed on-resin during SPPS or post-synthetically. nih.gov For instance, serine can be used as an activatable linker to generate a cyclic urethane, which can then react with various nucleophiles. nih.gov Peptide amidases have also been engineered to catalyze the selective C-terminal modification of peptides. acs.org

Side-Chain Specific Derivatization of Cysteine, Arginine, and Serine in this compound

The distinct side chains of cysteine, arginine, and serine in this compound allow for a variety of specific derivatization strategies.

Cysteine: The thiol group of cysteine is a prime target for selective modification. nih.gov Common methods include alkylation with bromo- or iodoacetyl derivatives and Michael additions to maleimides. nih.gov Photochemical derivatization using 3-(hydroxymethyl)-2-naphthol derivatives offers a rapid and efficient method for labeling cysteine residues. nih.gov The S-alkylation of cysteine is a widely used method to introduce a variety of functional groups. nih.gov

Arginine: The guanidino group of arginine can be selectively modified under specific conditions. nih.gov For example, malondialdehyde (MDA) reacts with the arginine side chain under strongly acidic conditions to form a stable pyrimidine (B1678525) ring. nih.gov This modification can alter the chromatographic and mass spectrometric properties of the peptide. nih.gov Other derivatization strategies for arginine have also been explored, including the formation of imidazolone (B8795221) derivatives from the reaction with carbohydrate degradation products. agriculturejournals.cz

Serine: Selective derivatization of serine in the presence of other nucleophilic amino acids and water is challenging. nih.gov However, methods have been developed for the phosphorylation of serine residues, which is a key post-translational modification in many biological processes. acs.orgnih.gov The hydroxyl group of serine can also be modified through glycosylation. acs.org Additionally, serine can be involved in ligation chemistries, such as the salicylaldehyde (B1680747) ester-mediated ligation, for the synthesis of larger proteins. pnas.org

Cysteine Thiol-Mediated Functionalization

The thiol group (-SH) of the cysteine residue is one of the most reactive functional groups in proteins and peptides, making it a prime target for site-specific modification. acs.org Its high nucleophilicity, particularly in its thiolate form (S-), allows for a variety of selective conjugation chemistries that can be performed under mild, aqueous conditions. acs.orgd-nb.info This reactivity enables the attachment of a wide array of moieties, including fluorescent tags, affinity labels, polymers like PEG, and small molecule drugs. nih.gov

Common strategies for cysteine functionalization rely on electrophilic reagents that readily react with the thiol group. d-nb.info These include Michael acceptors, such as maleimides, and alkylating agents like α-halo carbonyls. acs.orgd-nb.info More recent and advanced methods have been developed to expand the toolkit for cysteine bioconjugation, offering improved stability and selectivity. One such method is the highly efficient hydrosulfuration of ynamides, which proceeds with excellent chemo-, regio-, and stereoselectivity to form stable conjugates. nih.gov Another approach utilizes 1,4-dinitroimidazoles, which react rapidly and specifically with cysteine residues via a cine-substitution mechanism under acidic to neutral aqueous conditions, forming a stable linkage. d-nb.info Additionally, 2-azidoacrylates can be used to conjugate the thiol group, introducing an azide (B81097) moiety that can be further functionalized in a secondary step via azide-alkyne cycloaddition, allowing for dual functionalization. acs.org

The choice of reagent dictates the nature of the resulting covalent bond and its stability. The table below summarizes several modern methodologies for cysteine thiol functionalization.

| Methodology | Reagent Class | Resulting Linkage | Key Features |

| Hydrosulfuration | Ynamides | Thioether (Z-isomer) | High efficiency and stereoselectivity; stable linkage. nih.gov |

| Cine-Substitution | 1,4-Dinitroimidazoles | Thiol-(4-nitroimidazole) | Rapid and chemoselective reaction under physiological pH. d-nb.info |

| Michael Addition / Cycloaddition | 2-Azidoacrylates | α-azidoester-cysteine | Enables dual functionalization via a subsequent "click" reaction. acs.org |

| Desulfurative Heteroarylation | Quinoxalinones (with photocatalyst) | Heteroaryl-alanine | C-S bond activation to form a C-C bond; tolerates other functional groups. rsc.org |

These methods highlight the cysteine residue in this compound as a powerful anchor point for introducing diverse chemical functionalities.

Arginine Guanidinium (B1211019) Group Modifications

The guanidinium group of the arginine residue presents a significant challenge for chemical modification due to its high basicity (pKa ≈ 12.5), which means it is protonated and largely unreactive under most physiological conditions. nih.gov Despite this difficulty, methods have been developed for its direct and selective functionalization, which is crucial for creating chemical probes and modifying bioactive peptides. nih.govnih.gov

A primary strategy to enhance the nucleophilicity of the guanidinium group is to perform the reaction under strongly basic conditions to ensure its deprotonation. nih.gov However, such harsh conditions can lead to peptide degradation or isomerization. nih.gov A more refined approach involves the use of specific reagents that can facilitate modification under milder conditions. For instance, an efficient method for the direct acylation of the guanidinium group uses Barton's base to achieve deprotonation, allowing for subsequent nucleophilic attack on an acylating agent. nih.gov This technique enables the labeling of arginine with various reporter groups like fluorophores and biotin. nih.govacs.org

Another innovative strategy is the chemical carbonylation of arginine, which converts the positively charged residue into a neutral and reactive aldehyde group (glutamate-5-semialdehyde). acs.org This transformation is achieved using activated diketone substrates, such as 9,10-phenanthrenequinone analogs, which react chemoselectively with the guanidinium group under metal-free conditions. acs.orgamericanpeptidesociety.org This modification can fundamentally alter the peptide's structural and interactive properties. acs.org

The table below outlines key methodologies for the modification of the arginine side chain.

| Methodology | Reagents | Modification Type | Key Features |

| Direct Acylation | Acylating agent + Barton's base | Acylation of guanidinium | Overcomes high pKa; allows labeling with various probes under mild conditions. nih.gov |

| Chemical Carbonylation | 9,10-Phenanthrenequinone analogs | Conversion to glutamate-5-semialdehyde | Metal-free; converts a positive charge to a neutral, reactive aldehyde. acs.orgamericanpeptidesociety.org |

| Diketone Condensation | Glyoxal, 1,3-diketones | Cycloaddition/Condensation | Traditional methods, but can suffer from low yields and long reaction times. nih.gov |

These specialized techniques provide pathways to functionalize the otherwise inert arginine residue within the this compound peptide, expanding its synthetic utility.

Serine Hydroxyl Group Functionalization

The primary hydroxyl (-OH) group of serine residues is a common yet challenging site for selective chemical modification. The main difficulty lies in differentiating its nucleophilicity from that of other nucleophilic side chains (like cysteine or lysine) and, most significantly, from water. ugr.esnih.gov Despite this, the development of chemoselective methods for serine functionalization is highly valuable, as it would add a new tool for peptide and protein engineering. nih.gov The hydroxyl group can be a site for post-translational modifications, such as phosphorylation or glycosylation, and can be used to attach bioconjugates. acs.org

Nature provides inspiration for serine modification through the action of kinases, which use phosphorus(V) reactivity to phosphorylate serine hydroxyl groups with high selectivity. ugr.esnih.gov Mimicking this, chemical methods have been developed using P(V)-based reagents that exhibit an innate preference for alcohol-based nucleophiles. ugr.es These reagents can be used to append a wide variety of cargo to serine residues, creating a stable and hydrophilic phosphorothioate (B77711) linkage while tolerating other nucleophilic amino acids. ugr.esnih.gov

Other approaches include chemoenzymatic polymerization, where enzymes like papain can be used to synthesize poly(L-serine) from serine esters in aqueous media without the need for side-chain protecting groups. acs.org For peptides synthesized on a solid support, the serine hydroxyl group can be protected with an orthogonal protecting group that is selectively removed to allow for on-resin chemical modifications, such as acylation or substitution reactions. udel.edu

The table below provides an overview of methodologies for serine hydroxyl group derivatization.

| Methodology | Reagent/System | Resulting Linkage/Modification | Key Features |

| P(V)-Mediated Coupling | P(V)-based electrophilic reagents (Ψ-modules) | Phosphorothioate linkage | Mimics natural kinase activity; highly selective for serine over other nucleophiles. ugr.esnih.gov |

| Chemoenzymatic Polymerization | Papain catalyst, Serine esters | Polypeptide (Poly-Serine) | Green chemistry approach in aqueous media without side-group protection. acs.org |

| Solid-Phase Modification | Orthogonal protecting groups (e.g., Trityl) + modifying agents | Acylation, Substitution, etc. | Allows for diverse modifications on-resin before peptide cleavage. udel.edu |

These methods enable the specific functionalization of the two serine residues in this compound, allowing for the introduction of further complexity and function.

Structural Elucidation and Conformational Analysis of H Cys Arg Ser Ser Oh

Advanced Analytical Techniques for H-Cys-Arg-Ser-Ser-OH Characterization

The determination of the primary structure and the exploration of the three-dimensional conformations of this compound in solution rely on a combination of sophisticated spectroscopic and chromatographic methods. These techniques provide detailed insights into the peptide's purity, identity, and conformational preferences.

Spectroscopic Methods for Conformational Profiling

Spectroscopic techniques are indispensable for probing the conformational dynamics of peptides. Methods such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Fourier Transform Infrared (FTIR) spectroscopy offer complementary information regarding the secondary structure and local environment of the amino acid residues within this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. One-dimensional (1D) NMR provides information about the chemical environment of individual protons, while two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), reveal through-bond and through-space correlations between protons, respectively.

For this compound, 1D NMR would show characteristic chemical shifts for the protons of each amino acid residue. For instance, the α-protons typically resonate between 3.5 and 4.5 ppm, while the side-chain protons have distinct chemical shifts that can be influenced by the local conformation.

2D NMR experiments would be crucial for sequential assignment of the amino acid residues and for obtaining distance restraints to calculate a structural model. NOESY experiments, in particular, can identify protons that are close in space (typically < 5 Å), which is vital for defining the peptide's folding pattern. The observation of specific NOEs can indicate the presence of turn-like structures or other ordered conformations. Short peptides like this one often exist as an ensemble of conformations, which can complicate the interpretation of NMR data. nih.gov

Table 1: Representative 1D ¹H NMR Chemical Shifts for this compound in D₂O

| Residue | Proton | Chemical Shift (ppm) |

|---|---|---|

| Cys | Hα | 4.45 |

| Hβ | 3.10, 2.95 | |

| Arg | Hα | 4.21 |

| Hβ | 1.90, 1.75 | |

| Hγ | 1.65 | |

| Hδ | 3.20 | |

| Ser-3 | Hα | 4.35 |

| Hβ | 3.85 | |

| Ser-4 | Hα | 4.38 |

| Hβ | 3.90 |

Note: The chemical shifts are illustrative and can vary depending on experimental conditions such as pH, temperature, and solvent.

For a short and flexible peptide like this compound, the CD spectrum in the far-UV region (190-250 nm) would likely be dominated by signals corresponding to a random coil conformation. This is characterized by a strong negative band near 200 nm. However, the presence of turn-like structures, which are common in short peptides, could introduce subtle changes to the spectrum, such as a weak positive band around 220 nm. The conformational propensities of amino acids have been studied in small model peptides, which often exist as an ensemble of conformations with varying degrees of structure. nih.gov The analysis of CD spectra for small peptides can be complex due to their conformational flexibility. researchgate.net

Table 2: Illustrative Far-UV CD Spectral Data for this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Conformation |

|---|---|---|

| 198 | -15,000 | Random Coil |

| 215 | -2,000 | β-turn contribution |

| 222 | +500 | β-turn contribution |

Note: These values are representative and the actual spectrum can be influenced by factors such as solvent and temperature.

Fourier Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of molecules and is particularly useful for studying the secondary structure of peptides through the analysis of the amide bands. The amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration of the peptide backbone, is especially sensitive to the secondary structure.

For this compound, an FTIR spectrum would likely show a prominent amide I band centered around 1640-1650 cm⁻¹, which is characteristic of a disordered or random coil conformation. The presence of β-turns could be indicated by a component in the 1660-1685 cm⁻¹ region. ekb.eg The amide II band (1500-1600 cm⁻¹), resulting from N-H bending and C-N stretching, can also provide complementary structural information.

Table 3: Characteristic FTIR Amide I Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

|---|---|

| α-Helix | 1650–1658 |

| β-Sheet | 1620–1640 (low frequency), 1680–1700 (high frequency) |

| β-Turn | 1660–1685 |

| Random Coil | 1640–1650 |

Chromatographic Techniques for Purity and Identity

Chromatographic methods are essential for the purification and analytical assessment of synthetic peptides. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used techniques for this purpose.

UPLC, an advancement of HPLC, utilizes smaller particle sizes in the stationary phase and higher pressures, resulting in faster analysis times, better resolution, and increased sensitivity. Both techniques are crucial for identifying and quantifying the target peptide and any impurities from the synthesis process. The purity is typically assessed by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area at a specific wavelength (e.g., 214 or 280 nm).

Table 4: Representative RP-HPLC/UPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.7 µm (for UPLC) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-30% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Detection | UV at 214 nm |

| Retention Time | ~5.2 minutes |

Note: These parameters are illustrative and would be optimized for a specific instrument and application.

Size Exclusion Chromatography (SEC) and Capillary Electrophoresis (CE)

Size Exclusion Chromatography (SEC) and Capillary Electrophoresis (CE) are powerful analytical techniques for characterizing peptides like this compound.

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. In SEC, a sample is passed through a column packed with porous beads. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules, like the tetrapeptide this compound, can enter the pores, resulting in a longer retention time. This method is valuable for assessing the purity of a peptide sample by separating the target peptide from aggregates or other impurities of different sizes. For instance, studies on sulfatase maturating enzymes have utilized SEC to determine the monomeric state of proteins. nih.gov

Capillary Electrophoresis (CE) separates molecules based on their charge-to-mass ratio in an electric field. A fused-silica capillary is filled with a background electrolyte solution, and a high voltage is applied across the capillary. scispace.com Charged molecules migrate towards the electrode of opposite polarity at different velocities, leading to their separation. For a peptide such as this compound, which contains a positively charged arginine residue and potentially charged termini depending on the pH, CE is an effective method for purity analysis and characterization. The technique offers high resolution and requires only small sample volumes. researchgate.net Different CE methods, such as indirect UV detection, can be employed for the analysis of amino acids and peptides that lack a strong UV chromophore. horiba.com

The following table summarizes the application of these techniques for the analysis of this compound:

| Technique | Principle of Separation | Application for this compound |

| Size Exclusion Chromatography (SEC) | Hydrodynamic volume | Purity assessment, detection of aggregates. |

| Capillary Electrophoresis (CE) | Charge-to-mass ratio | Purity analysis, determination of charge heterogeneity. utsouthwestern.edu |

Mass Spectrometry (MS) for Sequence and Modifications

Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of peptides, providing information on molecular weight, amino acid sequence, and post-translational modifications.

Intact Mass Determination and Sequence Confirmation (MS/MS)

The primary step in the MS analysis of this compound is the determination of its intact molecular weight. This provides a fundamental confirmation of the peptide's composition. High-resolution mass spectrometers can yield highly accurate mass measurements, which can be compared to the theoretical mass calculated from the peptide's amino acid sequence. The theoretical monoisotopic mass of this compound can be calculated by summing the residue masses of its constituent amino acids (Cys, Arg, Ser, Ser) and the masses of the terminal groups (H and OH). washington.edumatrixscience.com

Tandem mass spectrometry (MS/MS) is then employed to confirm the amino acid sequence. libretexts.org In an MS/MS experiment, the peptide ion is isolated and then fragmented through collision-induced dissociation (CID). libretexts.org This fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. libretexts.org For this compound, the fragmentation pattern would be analyzed to confirm the Cys-Arg-Ser-Ser sequence.

A representative table of expected fragment ions for this compound is shown below:

| Ion Type | Sequence | Calculated Monoisotopic Mass (m/z) |

| b1 | C | 104.01 |

| b2 | CR | 260.11 |

| b3 | CRS | 347.14 |

| b4 | CRSS | 434.17 |

| y1 | S | 88.03 |

| y2 | SS | 175.06 |

| y3 | RSS | 331.16 |

| y4 | CRSS | 434.17 |

Post-Translational Modification Analysis

Mass spectrometry is also a critical technique for identifying and localizing post-translational modifications (PTMs), which can significantly alter a peptide's structure and function. creative-proteomics.comwikipedia.org For this compound, several potential PTMs could occur on its amino acid residues. The hydroxyl groups of the two serine residues are common sites for phosphorylation. nih.gov The arginine residue can be subject to methylation. gsconlinepress.com The cysteine residue's thiol group is also susceptible to various modifications. nih.gov

The presence of a PTM results in a characteristic mass shift in the intact peptide and its fragment ions. creative-proteomics.com For example, phosphorylation adds approximately 79.97 Da to the mass of a serine residue. By analyzing the MS and MS/MS spectra for these mass shifts, the type and location of the modification can be determined.

The following table lists potential PTMs for this compound and the associated mass changes:

| Modification | Target Residue(s) | Mass Shift (Da) |

| Phosphorylation | Ser, Arg, Cys | +79.9663 |

| Methylation | Arg | +14.0157 |

| Acetylation | N-terminus, Ser | +42.0106 |

| Ubiquitination | Cys, Ser | +114.0429 (Gly-Gly) |

Conformational Preferences and Dynamics of this compound

The biological function of a peptide is intimately linked to its three-dimensional structure and conformational dynamics. For this compound, understanding its preferred conformations is key to elucidating its activity.

Intramolecular Hydrogen Bonding Patterns

Intramolecular hydrogen bonds are crucial for stabilizing the specific conformations of peptides. In this compound, several hydrogen bonds can form, involving both the peptide backbone and the amino acid side chains.

The side chains of serine and arginine contain hydrogen bond donor and acceptor groups. The hydroxyl groups of the two serine residues can form hydrogen bonds with backbone carbonyl groups or other side chains. nih.gov The guanidinium (B1211019) group of arginine is also a potent hydrogen bond donor. The thiol group of cysteine can participate in weaker hydrogen bonds. researchgate.net These intramolecular interactions can play a significant role in defining the peptide's conformational landscape. For instance, studies on a Cys-Asn-Ser tripeptide have highlighted the competition between intramolecular hydrogen bonds and interactions with the solvent in determining the final conformation. nih.gov

The table below details potential intramolecular hydrogen bonds in this compound:

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential Role |

| Ser side-chain -OH | Backbone C=O | Stabilization of turns or local folds |

| Arg side-chain guanidinium | Backbone C=O, Ser side-chain -OH | Stabilization of helical or turn structures |

| Backbone N-H | Backbone C=O | Formation of β-turns or helical structures |

| Cys side-chain -SH | Backbone C=O | Minor contribution to conformational stability |

Solution-State Conformational Ensembles

A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the solution-state conformational ensembles of the tetrapeptide this compound. Research employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or computational methods like molecular dynamics (MD) simulations, which are essential for characterizing the three-dimensional structures and dynamic behavior of peptides in solution, has not been published for this particular sequence.

While general principles of peptide conformation are well-established, the specific ensemble of structures for this compound remains uncharacterized. The conformational behavior of a peptide in solution is a complex interplay of its primary sequence, the intrinsic conformational preferences of each amino acid residue, and its interactions with the solvent. lambris.comelifesciences.org For instance, the arginine residue with its bulky, charged side chain, the two polar serine residues capable of hydrogen bonding, and the cysteine residue with its potential for disulfide bond formation would all contribute to a unique and complex conformational landscape.

Typically, the determination of a solution-state conformational ensemble involves a combination of experimental and computational approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying peptide structures in solution. lambris.com Key NMR parameters used to define a conformational ensemble include:

Nuclear Overhauser Effects (NOEs): These provide distance constraints between protons that are close in space, helping to define the peptide's fold.

J-couplings: These yield information about dihedral angles along the peptide backbone and side chains.

Chemical Shifts: Deviations from random coil values can indicate the presence of stable secondary structures. osdd.net

Temperature Coefficients: The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds. researchgate.net

Molecular Dynamics (MD) Simulations

MD simulations complement experimental data by providing an atomic-level view of the peptide's dynamic behavior over time. nih.gov Starting from an initial structure, the simulation calculates the trajectories of atoms based on a force field, generating a large number of conformations that represent the peptide's dynamic ensemble in solution. rsc.org These simulations can reveal the relative populations of different conformers, the flexibility of different regions of the peptide, and the nature of interactions with solvent molecules. researchgate.net

Without dedicated studies on this compound, any discussion of its specific solution-state conformational ensemble, including data on dihedral angles, inter-residue distances, or the populations of specific conformers (e.g., β-turns, extended structures), would be speculative. The research necessary to produce such detailed findings and data tables has not been made publicly available.

Structure Activity Relationship Sar Investigations of H Cys Arg Ser Ser Oh

General Principles of SAR for Short Peptides

The biological activity of short peptides, which are typically composed of 10 to 50 amino acid residues, is intrinsically linked to their structural and biophysical characteristics. mdpi.com Key parameters that are often investigated in SAR studies include the peptide's secondary structure (such as α-helices or β-sheets), net positive charge, and hydrophobicity. nih.gov Modifications to the peptide sequence, such as adding, deleting, or substituting amino acid residues, can dramatically alter these properties and, consequently, the peptide's biological function. sci-hub.se

For many bioactive peptides, particularly antimicrobial peptides (AMPs), a net positive charge is fundamental for their initial interaction with negatively charged cell membranes. frontiersin.org The spatial arrangement of amino acid residues, which dictates the formation of distinct hydrophobic and hydrophilic regions (amphipathicity), is also crucial. mdpi.comfrontiersin.org This amphipathic nature is often induced or enhanced upon interaction with a target membrane, facilitating processes like membrane disruption. mdpi.com SAR studies aim to optimize these features to maximize desired activity while minimizing undesirable effects, such as toxicity to host cells. sci-hub.se Computational methods and biophysical assays are frequently employed to predict and validate the effects of structural modifications. sci-hub.se

Role of Individual Amino Acid Residues in H-Cys-Arg-Ser-Ser-OH Activity and Properties

The presence of a cysteine residue at the N-terminus of this compound introduces a highly reactive functional group—the thiol (or sulfhydryl) group (-SH). bbk.ac.uk This thiol group is a key feature of cysteine and is responsible for much of its unique chemical reactivity, which includes oxidation and alkylation. rsc.orgacs.org The reactivity of this group can be a critical factor in the peptide's biological activity and its interactions with its environment. rsc.org

The thiol group of cysteine is a potent nucleophile and can participate in a variety of chemical reactions. acs.orgfrontiersin.org In research models, this reactivity is significant. For instance, the thiol group can be selectively alkylated, allowing for the attachment of various molecular probes or functional groups. acs.org This is a common strategy for studying peptide interactions and mechanisms.

Furthermore, the thiol group is readily oxidized. rsc.org In the presence of oxidizing agents or even atmospheric oxygen, two thiol groups can react to form a disulfide bond (-S-S-). nih.govmdpi.com This process is fundamental in protein folding and stabilization. researchgate.net The reactivity of cysteine thiols is also central to the catalytic activity of certain enzymes, such as thiol proteinases, where the cysteine residue is part of the active site. bbk.ac.uk The rate of these reactions can be influenced by factors such as pH and the presence of electrostatic interactions with other molecules. nih.gov

The ability of cysteine's thiol group to form disulfide bonds is a key consideration in the design of peptide analogs. sigmaaldrich.combachem.com The formation of a disulfide bond can occur between two molecules of this compound, leading to the formation of a homodimer. This dimerization would significantly alter the molecular weight and structure of the peptide, which could in turn affect its biological activity.

In analogs containing two or more cysteine residues, intramolecular disulfide bonds can be formed, creating a cyclic peptide. nih.gov The formation of such disulfide bridges is a common strategy to stabilize the peptide's conformation and can be crucial for its biological function. bachem.com The regioselective formation of specific disulfide bonds in peptides with multiple cysteines is a significant challenge in peptide synthesis, often requiring the use of specific protecting groups for the thiol moieties. rsc.orgsigmaaldrich.com The spontaneous formation of disulfide bonds can also occur in solutions of cysteine-containing peptides exposed to air, a process mediated by the formation of a cysteine sulfenic acid (Cys-SOH) intermediate. nih.gov Research has shown that adding a C-terminal cysteine to certain antimicrobial peptides can enhance their bactericidal activity, highlighting the functional importance of this residue. frontiersin.org

Arginine is a basic amino acid characterized by its guanidinium (B1211019) side chain, which carries a positive charge at physiological pH. nih.govlibretexts.org This cationic nature is a defining feature of arginine and plays a critical role in mediating interactions with negatively charged molecules and surfaces. asm.org

The positively charged guanidinium group of arginine is crucial for electrostatic interactions. nih.gov In many biologically active peptides, particularly antimicrobial peptides, arginine residues facilitate the initial attraction and binding to the negatively charged surfaces of bacterial membranes. frontiersin.orgasm.org The guanidinium group is planar and can form multiple hydrogen bonds, including bidentate interactions, which are stronger than the interactions formed by the primary amine group of lysine (B10760008), another cationic amino acid. frontiersin.orgnih.gov

This enhanced hydrogen bonding capacity and charge delocalization across the guanidinium group often make arginine more effective than lysine in mediating peptide-membrane interactions and subsequent biological effects. researchgate.netnih.gov Studies have shown that increasing the arginine content in certain peptides can enhance their antimicrobial activity. nih.gov The strong interactions of arginine's side chain can also influence the peptide's conformation and its ability to penetrate or disrupt membranes. researchgate.netmdpi.com Furthermore, the presence of arginine can contribute to interactions with other biological molecules, such as proteins and nucleic acids. acs.org

Arginine (Arg) Contribution

Role in Membrane Interactions for Research Applications

The capacity of peptides to interact with and traverse cellular membranes is fundamental to many research and therapeutic applications. In this compound, the N-terminal cysteine and adjacent arginine residues are primary drivers of membrane interactions.

The positively charged guanidinium group of the arginine residue is a key determinant in membrane binding. academie-sciences.frrusselllab.org This group's geometry and charge distribution are ideal for forming multiple hydrogen bonds, particularly with negatively charged phosphate (B84403) groups found in the phospholipids (B1166683) of cell membranes. russelllab.orgescholarship.org This strong electrostatic interaction facilitates the binding of arginine-rich peptides to the cell surface, a critical first step for cellular entry. nih.govchalmers.se Peptides containing arginine are often studied as cell-penetrating peptides (CPPs), which can transport various molecular cargoes across the plasma membrane. academie-sciences.frchalmers.se The interaction is not merely electrostatic; arginine has been shown to attract phosphate and water molecules into the membrane, leading to significant perturbations and even the formation of transient pores. escholarship.org

The cysteine residue provides another layer of functionality. Its thiol (-SH) group can engage in disulfide cross-exchange with cysteine-containing proteins on the cell surface, a covalent interaction that can strongly influence the peptide's internalization. academie-sciences.fr Furthermore, the thiol group can be oxidized to form a disulfide bond, a reaction that can be used to stabilize peptide structures. While arginine is highly polar, cysteine is more hydrophobic, a characteristic that can also modulate how the peptide associates with the lipid bilayer. nih.gov Research has demonstrated that peptides containing both cysteine and arginine residues can serve as effective molecular carriers, with their combined properties enhancing the delivery of cargo into cells. researchgate.net

| Amino Acid | Key Functional Group | Role in Membrane Interaction | Supporting Research Finding |

|---|---|---|---|

| Arginine (Arg) | Guanidinium Group | Strong electrostatic interaction with negatively charged membrane phospholipids. russelllab.orgescholarship.org | The guanidino group promotes efficient interaction with eukaryotic membranes, a hallmark of cell-penetrating peptides. nih.gov |

| Cysteine (Cys) | Thiol (-SH) Group | Forms covalent disulfide bonds with membrane proteins, influencing internalization. academie-sciences.fr | Can be oxidized to form disulfide bridges, which can stabilize peptide conformation for membrane interaction. |

Serine (Ser) Contribution

The presence of serine is integral to many biological processes. It is a building block for proteins and serves as a metabolic precursor for other amino acids, such as glycine (B1666218) and cysteine, as well as for purines and pyrimidines. nih.govlibretexts.org One of the most critical roles for serine residues within peptides and proteins is as a site for post-translational modifications. The hydroxyl group is a primary target for phosphorylation by kinases and for O-linked glycosylation, processes that are fundamental to regulating protein function, stability, and cellular signaling. nih.govlibretexts.orgacs.org The high hydrogen-bonding capacity of serine's side chain also plays a key role in defining the secondary structures of peptides. acs.org

Involvement of Hydroxyl Groups in Interactions

The hydroxyl (-OH) group of each serine residue is the primary locus of its chemical activity. This group can function as both a hydrogen bond donor and an acceptor, enabling it to form a variety of stabilizing intramolecular and intermolecular interactions. nih.gov

This hydrogen bonding capability is crucial for interactions with water, which enhances the peptide's solubility, and with specific binding partners like protein receptors or enzymes. nih.gov In certain structural contexts, the serine hydroxyl group can form a hydrogen bond with the peptide's own backbone, leading to the formation of defined secondary structures like β-turns. sciforum.net The reactivity of the hydroxyl group is also central to the catalytic mechanism of serine proteases. libretexts.orgmdpi.com Experimental studies have directly demonstrated the importance of this functional group; for instance, in the glial glutamate (B1630785) transporter SLC1A2, a conserved serine residue's hydroxyl group was found to be essential for substrate binding and transport. nih.gov Mutations that removed the hydroxyl group altered the transporter's selectivity and function. nih.gov

| Type of Interaction | Description | Significance/Example |

|---|---|---|

| Hydrogen Bonding | The -OH group acts as both a hydrogen bond donor and acceptor. nih.gov | Crucial for interactions with water, receptor sites, and intramolecular bonds that define peptide conformation. sciforum.net |

| Phosphorylation Target | The -OH group is a substrate for protein kinases. | A key mechanism for regulating protein function and cell signaling. libretexts.org |

| Catalytic Activity | The -OH group acts as a nucleophile in the active site of certain enzymes. | Forms the catalytic triad (B1167595) in serine proteases, essential for their function. libretexts.orgmdpi.com |

| Substrate Binding | Directly interacts with substrates in transporter proteins. | In the SLC1A2 transporter, the serine -OH group is required for cation selectivity and substrate transport. nih.gov |

Positional Preference in Peptide Motifs

The biological effect of an amino acid is often dependent on its position within a peptide sequence. For serine, specific placements are associated with distinct functional outcomes. Studies have shown that serine residues, particularly when located at the C-terminus of a peptide, can be critical functional residues that influence both the structure and interaction capabilities of the molecule. sioc-journal.cn

In the context of kinase recognition, the position of serine is paramount. Protein kinase A (PKA), for example, shows a marked preference for phosphorylating serine over threonine and recognizes specific consensus motifs, such as having an arginine residue at the -2 or -3 position relative to the target serine. researchgate.net This positional information dictates the specificity of signaling pathways. Similarly, analyses of protein-protein interactions, such as those involving major histocompatibility complex (MHC) molecules, reveal strong positional preferences. Some MHC alleles exhibit a high binding affinity for peptides that have a serine in the second position. biorxiv.org In a different context, research on age-related antibody binding has identified a powerful association with a di-serine motif located at the N-terminus of peptides, with the effect diminishing as the motif is moved further from the end. researchgate.net

| Peptide/Protein Context | Serine Motif/Position | Functional Consequence |

|---|---|---|

| Kinase Substrates (PKA) | Serine at position 0, with Arg at -2 and/or -3. researchgate.net | Defines the substrate specificity for phosphorylation by PKA. researchgate.net |

| MHC Allele Binding | Serine at position 2. biorxiv.org | Induces high binding affinity for specific MHC alleles (e.g., Mamu A001). biorxiv.org |

| Age-Associated Antibodies | Di-serine at the N-terminus. researchgate.net | Creates a strong binding motif for IgG antibodies from older individuals. researchgate.net |

| Oligopeptide-DNA Interaction | Serine at the C-terminus. sioc-journal.cn | Influences the structure of the peptide and its ability to interact with DNA. sioc-journal.cn |

Influence of Tetrapeptide Length on Conformation and Specific Interactions

The length of a peptide is a crucial factor that governs its conformational freedom and, consequently, its biological activity. As a tetrapeptide, this compound exists in a specific size class that has distinct structural tendencies. Short peptides, including tetrapeptides, are noted for their ability to form well-defined secondary structures, such as β-turns, which can mimic the loops of larger proteins and are often responsible for potent and selective biological activities. rsc.org

Molecular dynamics studies have shown that a peptide's flexibility is dependent not only on its length but also on the intramolecular interactions between its side chains. nih.gov For some peptides, a rigid backbone is correlated with higher biological activity, while increased flexibility leads to a decrease in function. nih.govmsu.ru Tetrapeptides can be conformationally dynamic. rsc.org For example, mitochondria-targeted tetrapeptides with alternating aromatic and cationic residues were found to adopt compact reverse-turn conformations when bound to a membrane, a structural change critical to their function. elifesciences.org In contrast, a different sequence of a similar peptide adopted a more extended conformation, highlighting how sequence and length together dictate structure and activity. elifesciences.org The constrained nature of a short peptide chain can be essential for its activity; in one study, a linear, eight-amino-acid version of a cyclic peptide was completely inactive, demonstrating that the conformation enforced by the specific structure was necessary for receptor binding. nih.gov

| Peptide System Studied | Key Conformational Feature | Impact on Specific Interaction/Activity |

|---|---|---|

| Mitochondria-Targeted Tetrapeptides | Formation of compact reverse-turn structures upon membrane binding. elifesciences.org | The specific conformation influences the peptide's ability to modulate membrane properties and promote cell survival. elifesciences.org |

| Cyclic Tetrapeptides | Increased population of cis-amide bonds due to ring strain. rsc.org | Leads to conformational heterogeneity, allowing the peptide to access multiple states to interact with targets. rsc.org |

| Tetrapeptide Fragments of Fetoplacental Proteins | Rigidity of the peptide backbone. nih.govmsu.ru | Correlated with higher biological activity in regulating lymphocyte proliferation. nih.govmsu.ru |

Peptide Stability and Degradation in Research Contexts

Enzymatic Stability and Proteolytic Degradation in Research Models

The susceptibility of H-Cys-Arg-Ser-Ser-OH to proteases present in research models is a significant consideration. Proteases are enzymes that cleave peptide bonds, leading to the breakdown of the peptide.

Assessment of Protease Susceptibility of this compound

The tetrapeptide this compound possesses several potential cleavage sites for proteases. The presence of an arginine residue makes it a potential substrate for trypsin-like proteases, which cleave at the C-terminal side of arginine and lysine (B10760008) residues. Additionally, the N-terminal cysteine and the peptide bonds between the serine residues could be targets for various aminopeptidases and other endopeptidases. nih.gov

The susceptibility to degradation is influenced by the peptide's sequence and its three-dimensional conformation. csic.es The presence of a free N-terminus and C-terminus makes it vulnerable to exopeptidases, which are enzymes that cleave at the ends of a peptide chain. nih.gov In a research context, incubation of the peptide with cell lysates or in serum-containing media can be used to assess its stability and identify major degradation products.

A systematic analysis of the proteolytic susceptibility of a peptide involves incubating it with specific proteases or in complex biological mixtures and monitoring its degradation over time, often using techniques like HPLC or mass spectrometry. nih.gov

Strategies for Enhancing Enzymatic Stability for Research Purposes

To prolong the half-life of this compound in research settings, several strategies can be employed to enhance its resistance to enzymatic degradation. These modifications aim to make the peptide less recognizable to proteases or to protect susceptible cleavage sites. nih.govcsic.es

Common Strategies to Enhance Peptide Stability:

| Strategy | Description | Potential Application to this compound |

| N-terminal Acetylation | Modification of the N-terminal amino group to an acetyl group. This blocks the action of many aminopeptidases. nih.gov | Acetylation of the N-terminal cysteine can prevent its cleavage by aminopeptidases. |

| C-terminal Amidation | Conversion of the C-terminal carboxylic acid to an amide. This increases resistance to carboxypeptidases. nih.gov | Amidation of the C-terminal serine can protect against carboxypeptidase-mediated degradation. |

| D-Amino Acid Substitution | Replacing one or more L-amino acids with their non-natural D-isomers. Proteases are highly specific for L-amino acids. csic.esnih.gov | Substitution of L-Arg or L-Ser with their D-counterparts could significantly reduce cleavage by trypsin-like proteases or other endopeptidases. |

| Peptide Cyclization | Forming a cyclic peptide by creating a bond between the N- and C-termini or between side chains. This restricts the peptide's conformation, making it less accessible to proteases. nih.govmdpi.com | Cyclization could be achieved by forming a disulfide bond if a second cysteine is introduced, or through other chemical ligation methods. |

| Incorporation of Non-natural Amino Acids | Introducing amino acids not commonly found in nature can sterically hinder protease access. tandfonline.com | Replacing a serine residue with a non-natural analog could enhance stability. |

| PEGylation | Conjugation of polyethylene (B3416737) glycol (PEG) chains to the peptide. This can shield the peptide from proteases. nih.govbiorxiv.org | Attaching a PEG chain to the N-terminus or a side chain could improve stability. |

These strategies can be used individually or in combination to achieve the desired level of stability for specific research applications. rsc.org The choice of strategy will depend on the experimental requirements and the need to preserve the peptide's biological activity.

Chemical Stability Considerations in Experimental Conditions

Beyond enzymatic degradation, the chemical stability of this compound in experimental solutions is a critical factor. The chemical environment, including pH, temperature, and the presence of oxidizing agents, can lead to non-enzymatic degradation. alliedacademies.org

Oxidation Pathways (e.g., Cysteine Oxidation)

The most significant chemical stability concern for this compound is the oxidation of its N-terminal cysteine residue. biotage.com The thiol group of cysteine is highly susceptible to oxidation, which can lead to the formation of various products, thereby altering the peptide's structure and function. rsc.org

Key Oxidation Reactions of Cysteine:

Disulfide Bond Formation: The most common oxidation pathway involves the reaction of two cysteine thiol groups to form a disulfide bond (-S-S-), resulting in a dimer of the peptide (Cys-Arg-Ser-Ser-OH)₂. frontiersin.orgwikipedia.org This process is favored at neutral to slightly alkaline pH. bachem.com

Sulfenic, Sulfinic, and Sulfonic Acid Formation: Further oxidation of the thiol group can lead to the formation of sulfenic acid (-SOH), sulfinic acid (-SO₂H), and ultimately sulfonic acid (-SO₃H). biotage.com These irreversible oxidation states can significantly impact the peptide's biological properties. rsc.org

The presence of reactive oxygen species (ROS) in experimental systems can accelerate these oxidation processes. rsc.org

Aggregation Propensity in Solution

Peptide aggregation is another potential chemical instability, where individual peptide molecules associate to form larger, often insoluble, assemblies. nih.govresearchgate.net The propensity of a peptide to aggregate is influenced by its amino acid sequence, concentration, and the solution conditions (e.g., pH, ionic strength). nih.govroyalsocietypublishing.org

For this compound, the presence of two hydrophilic serine residues and a charged arginine residue likely contributes to good solubility in aqueous solutions. However, at high concentrations or under specific pH conditions that neutralize the charge of the arginine residue, the peptide may have a higher tendency to aggregate. The formation of intermolecular disulfide bonds through cysteine oxidation can also lead to aggregation. sigmaaldrich.com

Mitigation Strategies for Chemical Degradation in Research

To minimize chemical degradation of this compound during research, several strategies can be implemented.

Strategies to Mitigate Chemical Degradation:

| Degradation Pathway | Mitigation Strategy | Rationale |

| Cysteine Oxidation | Use of Degassed Buffers: Removing dissolved oxygen from solutions can slow down oxidation. sigmaaldrich.com | Oxygen is a key reactant in the oxidation of thiols. |

| Working at Acidic pH: Maintaining a pH below 7 helps to keep the thiol group in its protonated, less reactive state. bachem.com | The thiolate anion (S⁻) is more susceptible to oxidation than the thiol (SH). | |

| Addition of Reducing Agents: Including agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in the solution can prevent or reverse disulfide bond formation. nih.gov | These agents maintain a reducing environment. | |

| Use of Antioxidants: Adding antioxidants to the formulation can scavenge reactive oxygen species. mdpi.comtandfonline.com | This prevents the initiation of oxidation reactions. | |

| Aggregation | pH Optimization: Maintaining a pH where the peptide is charged can enhance solubility and reduce aggregation. mdpi.comubaya.ac.id | Electrostatic repulsion between charged molecules prevents them from associating. |

| Control of Peptide Concentration: Working with lower peptide concentrations can reduce the likelihood of aggregation. nih.gov | Aggregation is often a concentration-dependent process. | |

| Inclusion of Stabilizing Excipients: Adding agents like sugars or polyols can help to stabilize the peptide in solution. alliedacademies.org | These excipients can interact with the peptide and prevent self-association. |

By carefully controlling the experimental conditions and employing appropriate mitigation strategies, the chemical integrity of this compound can be preserved, ensuring the reliability of research findings.

Computational and Bioinformatics Approaches for H Cys Arg Ser Ser Oh Research

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to observe the dynamic behavior of peptides like H-Cys-Arg-Ser-Ser-OH, providing insights into their structural changes and interactions with the surrounding environment. nih.gov By simulating the peptide in a virtual environment that mimics physiological conditions, MD can reveal information about its flexibility, conformational stability, and the forces that govern its behavior. nih.gov

The conformational landscape of a peptide dictates its biological activity. MD simulations can be employed to explore the various three-dimensional shapes, or conformations, that this compound can adopt in solution. These simulations track the peptide's movements, from bond vibrations to larger-scale backbone rearrangements, over nanoseconds or even microseconds.

The simulation would typically start with an initial structure of the peptide, which is then placed in a simulation box filled with explicit solvent molecules, such as water. aps.org By calculating the forces between all atoms and integrating Newton's equations of motion, the trajectory of the peptide is mapped out over time. This trajectory reveals the different conformational states the peptide visits and the frequency of transitions between them. For a short peptide like this compound, these conformations could range from extended structures to more compact forms featuring turns stabilized by internal hydrogen bonds. The analysis of these dynamics can identify dominant, low-energy conformations that the peptide is most likely to adopt, which is crucial for understanding how it might interact with biological targets. nih.gov

The conformational preferences of this compound are governed by a delicate balance between internal (intramolecular) interactions and interactions with the surrounding solvent. nih.gov MD simulations are exceptionally well-suited to dissect these competing forces. nih.gov

Intramolecular Interactions: Within the peptide, hydrogen bonds can form between the backbone amide and carbonyl groups, or involving the side chains of Arginine and Serine. For instance, the hydroxyl group of a Serine residue could act as a hydrogen bond donor or acceptor to another part of the peptide backbone. The long, flexible side chain of Arginine can also form hydrogen bonds or salt bridges. MD simulations allow for the quantification of these interactions, including their stability and lifetimes, which are critical for stabilizing specific peptide conformations like β-turns. nih.gov

Table 1: Potential Intramolecular Hydrogen Bonds in this compound

This table outlines possible hydrogen bonds that could stabilize the peptide's structure, which can be identified and analyzed through MD simulations.

| Donor Group (Residue) | Acceptor Group (Residue) | Interaction Type |

|---|---|---|

| Backbone N-H (Ser-4) | Backbone C=O (Cys-1) | Backbone-Backbone (β-turn) |

| Side Chain N-H (Arg-2) | Backbone C=O (Ser-4) | Side Chain-Backbone |

| Side Chain O-H (Ser-3) | Side Chain O-H (Ser-4) | Side Chain-Side Chain |

| Side Chain S-H (Cys-1) | Backbone C=O (Ser-3) | Side Chain-Backbone |

Molecular Docking Studies of this compound Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, typically a protein). ajol.info This method is instrumental in predicting if and how this compound might interact with specific biomolecular targets, thereby offering hypotheses about its potential biological function. nih.gov

The docking process involves computationally placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity for many different possible orientations and conformations, ranking them to find the most favorable binding mode. nih.gov

For this compound, the positively charged Arginine residue suggests it may interact with negatively charged pockets on a protein's surface, such as those rich in Aspartic or Glutamic acid. ajol.info The Serine residues can form key hydrogen bonds with the protein target, while the Cysteine residue could engage in hydrogen bonding, hydrophobic interactions, or even form a covalent disulfide bond with another Cysteine on the target protein under specific conditions. mdpi.com Docking studies can predict these specific interactions, identifying the key amino acid residues on the target protein that are crucial for binding. nih.gov This information is invaluable for guiding further experimental studies, such as site-directed mutagenesis, to validate the predicted binding mode. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound

This table presents a hypothetical outcome of docking the peptide against several types of protein targets, illustrating the kind of data generated.

| Potential Protein Target | Target Class | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Kinase ABC | Enzyme | -8.5 | Salt bridge (Arg-2 to Asp-112); H-bond (Ser-3 to Glu-98) |

| Receptor XYZ | Cell Surface Receptor | -7.9 | H-bond (Ser-4 to Tyr-204); H-bond (Cys-1 to Asn-150) |

| SH3 Domain Protein | Signaling Protein | -6.2 | H-bond (Arg-2 to backbone C=O); Hydrophobic contact |

Bioinformatics Analysis of Cys-Arg-Ser-Ser Motifs

Bioinformatics analysis involves using computational tools to search and analyze vast biological databases, such as protein sequence and structure databases. nih.gov This approach can reveal whether the specific sequence "Cys-Arg-Ser-Ser" (CRSS) exists as a conserved motif in known proteins and, if so, what biological functions are associated with it. nih.gov

By searching protein databases (e.g., UniProt, PDB) for the CRSS motif, researchers can perform a statistical analysis to understand its prevalence and context. Such an analysis would investigate:

Frequency: How often does the CRSS motif appear compared to what would be expected by random chance? A higher-than-expected frequency could suggest evolutionary selection for a specific function.

Conservation: Is the motif, and its surrounding residues, conserved across different species in a particular protein family? Conservation often implies a critical functional or structural role. nih.gov

Structural Context: In proteins with known structures, where does the motif typically reside? Its presence in a surface-exposed loop, for example, might suggest a role in protein-protein interactions, while its location in an active site would imply a catalytic function. plos.org

Functional Annotation: What are the known functions of the proteins that contain this motif? Identifying a common function (e.g., kinase, phosphatase, DNA-binding) among proteins with the CRSS motif can provide strong clues to the potential role of the peptide itself. nih.gov

For instance, short, Arginine-rich motifs are known to be involved in various interactions, and Serine is a common site for post-translational modifications like phosphorylation. nih.gov The presence of Cysteine adds potential for redox activity or disulfide bonding. researchgate.net A bioinformatics survey could reveal if the CRSS motif is statistically associated with known functional sites, such as phosphorylation sites or binding interfaces, providing a powerful, data-driven hypothesis for the function of this compound.

Table 3: Hypothetical Frequency Analysis of the CRSS Motif

This table illustrates how the observed frequency of the CRSS motif and its constituent amino acids in functional domains can be compared to their general abundance in the proteome.

| Component | General Abundance (%) | Observed Frequency in a Hypothetical Kinase Binding Motif Set (%) | Enrichment/Depletion |

|---|---|---|---|

| Cysteine (C) | 1.38 | 2.15 | Enriched |

| Arginine (R) | 5.53 | 8.90 | Enriched |

| Serine (S) | 6.56 | 9.54 | Enriched |

| CRSS Motif | ~0.0003 | 0.015 | Significantly Enriched |

Machine Learning Approaches for Peptide Property Prediction

The discovery and development of novel peptides like this compound face significant challenges, including the vastness of the chemical space and the expensive, time-consuming nature of experimental screening. youtube.com Machine learning (ML) and deep learning methods offer a promising avenue to accelerate this process by computationally predicting the biological activities and physicochemical properties of peptides directly from their amino acid sequences. youtube.comoup.com These in silico approaches enable high-throughput screening of peptide candidates to prioritize them for experimental validation. github.io

The core of these predictive methods lies in developing quantitative structure-activity relationship (QSAR) models. acs.orgnih.gov This process involves three essential steps: the collection of peptide data, the numerical representation of peptide sequences (feature extraction), and the development of an ML model. oup.com For a tetrapeptide such as this compound, the sequence "CRSS" is converted into numerical descriptors that the algorithm can process. These descriptors can range from simple physicochemical properties derived from amino acid indices to complex embeddings generated by advanced protein language models. oup.comoup.com

A variety of machine learning algorithms are employed for these predictive tasks. Models such as Support Vector Machines, Random Forests, and Artificial Neural Networks have been successfully used. oup.comspringernature.comoup.com More recently, deep learning architectures, including Recurrent Neural Networks (RNNs) and Convolutional Neural Networks (CNNs), have shown superior performance, particularly when leveraging large datasets. researchgate.netcbirt.net Automated machine learning (AutoML) solutions are also emerging to streamline the development of custom bioactivity predictors, making these powerful tools more accessible to researchers without extensive technical expertise. nih.gov

For this compound, these computational models can predict a wide spectrum of properties. Key areas of prediction include bioactivity, physicochemical characteristics, and potential liabilities.

Predicted Bioactivities for this compound

Machine learning models can be trained on curated datasets of peptides with known functions to predict the probability that a new sequence, such as this compound, will exhibit a specific biological activity. These activities can be diverse, including antimicrobial, antiviral, anti-inflammatory, or cell-penetrating capabilities. oup.com The table below illustrates the hypothetical output of several ML models trained to predict various bioactivities for the peptide.

| Predicted Bioactivity | Prediction Score/Probability | Machine Learning Model Used | Reference Training Dataset |

|---|---|---|---|

| Antimicrobial | 0.85 | Deep Learning (CNN) | Antimicrobial Peptide Database (APD) |

| Anti-inflammatory | 0.72 | Random Forest | IAMP-2L |

| Antiviral | 0.65 | Support Vector Machine (SVM) | AVPdb |

| Cell-Penetrating | 0.91 | PeptideBERT | CPPsite2 |

| Hemolytic | 0.15 | Recurrent Neural Network (RNN) | DBAASP v3 |

Predicted Physicochemical Properties for this compound

Beyond bioactivity, predicting fundamental physicochemical properties is crucial for drug development. Properties like solubility and lipophilicity (log D) are key determinants of a peptide's pharmacokinetic profile. acs.orgnih.gov Machine learning models, particularly those tailored for peptides, can provide more accurate estimations for these properties compared to models designed for small molecules. nih.gov The presence of specific residues, such as the two serine (Ser) residues in this compound, can significantly influence properties like hydrogen bonding and solubility. mdpi.com The table below shows potential predictions for key physicochemical parameters.

| Physicochemical Property | Predicted Value | Machine Learning Model Used | Key Sequence Feature(s) |

|---|---|---|---|

| Aqueous Solubility | High | Graph Neural Network | Presence of polar residues (Arg, Ser) |

| Lipophilicity (log D at pH 7.4) | -2.5 | Consensus ML Model | Overall charge and polarity |

| Alpha-Helical Propensity | Low | Neural Network | Short sequence length |

| Resistance to Nonspecific Interactions (Nonfouling) | High | PeptideBERT | Hydrophilic character |

These predictive technologies, by providing detailed, multi-faceted profiles of peptides like this compound, can significantly guide experimental efforts. They allow for the early identification of promising candidates and the flagging of potential issues, ultimately de-risking and accelerating the path from peptide discovery to potential therapeutic application. youtube.comcbirt.net

Advanced Research Applications and Future Directions in Peptide Science

Peptide Engineering and Rational Design Principles Applied to H-Cys-Arg-Ser-Ser-OH

Peptide engineering and rational design are pivotal in harnessing the potential of peptides like this compound for specific scientific inquiry. These approaches involve the strategic modification of the peptide's structure to enhance or alter its properties, providing valuable insights into its function and mechanism of action.

Design of this compound Analogs for Mechanistic Studies

The cysteine residue, with its nucleophilic thiol group, is a particularly valuable site for modification. nih.gov It can be used to create cyclic analogs through disulfide bond formation, which can stabilize the peptide's conformation and potentially enhance its biological activity. smolecule.comcymitquimica.comcymitquimica.com The study of such analogs provides a deeper understanding of the conformational requirements for the peptide's function.

Development of this compound as a Research Tool or Probe

The inherent chemical properties of this compound make it an excellent candidate for development into a specialized research tool or probe for studying complex biological systems.

Integration into Light-Responsive Peptide Systems

A burgeoning area of research is the integration of peptides into light-responsive systems, allowing for precise spatial and temporal control over biological processes. rsc.org The cysteine residue in this compound can be "caged" with a photolabile protecting group. rsc.org This modification renders the peptide inactive until it is exposed to a specific wavelength of light, which cleaves the protecting group and restores the peptide's function. rsc.org This approach enables researchers to study the acute effects of the peptide's introduction into a system with high precision. For example, a caged this compound could be used to investigate its role in cell signaling pathways by activating it at a specific time point and observing the immediate downstream effects. rsc.org

Derivatization for Enhanced Detection in Analytical Assays

To facilitate its quantification and visualization in analytical assays, this compound can be derivatized with various tags. sigmaaldrich.comgoogle.com The primary amine at the N-terminus and the thiol group of cysteine are common targets for such modifications. sigmaaldrich.com Derivatization can involve the attachment of fluorescent molecules, biotin, or other reporter groups. novoprolabs.com This enhances the sensitivity of detection in techniques like high-performance liquid chromatography (HPLC), mass spectrometry, and immunoassays. sigmaaldrich.comlcms.cz For instance, derivatizing the peptide with a fluorescent tag allows for its visualization in cellular imaging studies, providing information about its localization and trafficking. sigmaaldrich.com

Table 1: Derivatization Strategies for Enhanced Detection

| Derivatization Target | Reagent/Tag | Purpose | Analytical Technique |

|---|---|---|---|

| N-terminal Amine | Fluorescent Dye | Increased sensitivity | HPLC, Fluorescence Microscopy |

| Cysteine Thiol | Biotin | Affinity purification/detection | Western Blot, ELISA |

Investigative Models Utilizing this compound in Cellular or Biochemical Research

This compound and its analogs are valuable tools in various investigative models to explore fundamental cellular and biochemical processes. In cellular research, the peptide can be introduced to cell cultures to study its effects on cell adhesion, migration, proliferation, or signal transduction. For example, peptides containing the Arg-Gly-Asp (RGD) sequence are known to interact with integrins, and analogs of this compound could be designed to investigate similar interactions.

In biochemical assays, this compound can be used as a substrate for enzymes, such as kinases or proteases, to study their activity and specificity. The serine residues make it a potential substrate for serine kinases, and the peptide bond can be a target for proteases. The cysteine residue's thiol group can also be used to study redox-sensitive processes within a biochemical system. rsc.org

Table 2: Examples of Investigative Models

| Research Area | Model System | Application of this compound |

|---|---|---|

| Cell Adhesion | Cell Culture | Investigate binding to cell surface receptors. |

| Enzyme Kinetics | In vitro assays | Serve as a substrate for kinases or proteases. |

Emerging Trends and Unexplored Avenues in this compound Research

The field of peptide research is constantly evolving, and several emerging trends could be applied to the study of this compound. One such trend is the use of peptide macrocyclization to create more stable and potent analogs. rsc.org Beyond simple disulfide cyclization, other strategies could be employed to constrain the conformation of this compound and enhance its biological activity.

Another unexplored avenue is the investigation of this peptide's potential role in complex biological processes like apoptosis or immune responses, where other cysteine-containing peptides have shown significant activity. researchgate.net Furthermore, the development of computational models to predict the structure and function of this compound and its analogs could accelerate the discovery of new applications. The application of advanced analytical techniques, such as cryo-electron microscopy, could provide high-resolution structural information about the peptide's interactions with its biological targets.

Future research will likely focus on a multidisciplinary approach, combining peptide synthesis, biophysical characterization, cell biology, and computational modeling to fully unlock the scientific potential of this compound and its derivatives.

Q & A

Q. How can meta-analyses of existing data improve understanding of this compound’s therapeutic potential?

- Methodological Answer : Apply PRISMA guidelines to systematically collate preclinical data. Use random-effects models to aggregate effect sizes across studies, adjusting for publication bias via funnel plots. Prioritize studies reporting raw data for re-analysis using unified statistical frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.